molecular formula C20H36N4O8 B1660835 4-[5-[[4-[5-[Acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]-4-oxobutanoic acid CAS No. 84211-46-1

4-[5-[[4-[5-[Acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]-4-oxobutanoic acid

Cat. No. B1660835
CAS RN: 84211-46-1
M. Wt: 460.5
InChI Key: VJQANBSDAGCDJE-UHFFFAOYSA-N
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Description

4-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]-4-oxobutanoic acid is a fatty amide.

Scientific Research Applications

Potential Anti-Diabetic Agent

A study investigated the effects of a succinamic acid derivative, structurally similar to the compound , on various diabetic parameters in rats. This research suggests its potential application as an insulinotropic agent for non-insulin-dependent diabetes mellitus. The compound demonstrated significant effects on fasting blood glucose levels, serum insulin levels, and lipid profiles, indicating its utility in diabetes management (Khurana et al., 2018).

Synthesis of α-Ketoamide Derivatives

The use of OxymaPure/DIC has been demonstrated in the synthesis of a novel series of α-ketoamide derivatives, which are structurally related to the compound of interest. These derivatives show promise in various biochemical applications due to their high yield and purity (El‐Faham et al., 2013).

Molecular Structure and Spectroscopic Analysis

A study on a compound similar to the one mentioned provided insights into its molecular structure, hyperpolarizability, and electronic properties. The research could have implications for the development of materials with unique electronic and optical characteristics (Raju et al., 2015).

Novel Siderophore: Rhizobactin 1021

The compound has a structural resemblance to Rhizobactin 1021, a siderophore from Rhizobium meliloti. This discovery highlights its potential role in enhancing plant growth and soil nutrition, particularly in symbiotic nitrogen fixation (Persmark et al., 1993).

Synthesis of Novel Compounds from Fungus Leptosphaeria sp.

Research on compounds isolated from the fungus Leptosphaeria sp. included derivatives structurally related to the compound . These compounds were evaluated for their cytotoxic and antiviral activities, suggesting possible pharmacological applications (Luo et al., 2018).

Bioactive Compounds from Edible Mushroom Cortinarius caperatus

A study identified compounds from Cortinarius caperatus mushrooms, including derivatives related to the compound. These findings indicate potential applications in food science and pharmacology (Ridwan et al., 2017).

properties

CAS RN

84211-46-1

Product Name

4-[5-[[4-[5-[Acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]-4-oxobutanoic acid

Molecular Formula

C20H36N4O8

Molecular Weight

460.5

IUPAC Name

4-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]-4-oxobutanoic acid

InChI

InChI=1S/C20H36N4O8/c1-16(25)23(31)14-6-2-4-12-21-17(26)8-10-19(28)24(32)15-7-3-5-13-22-18(27)9-11-20(29)30/h31-32H,2-15H2,1H3,(H,21,26)(H,22,27)(H,29,30)

InChI Key

VJQANBSDAGCDJE-UHFFFAOYSA-N

SMILES

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)O)O)O

Canonical SMILES

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[5-[[4-[5-[Acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]-4-oxobutanoic acid
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4-[5-[[4-[5-[Acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]-4-oxobutanoic acid
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4-[5-[[4-[5-[Acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]-4-oxobutanoic acid
Reactant of Route 4
4-[5-[[4-[5-[Acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]-4-oxobutanoic acid
Reactant of Route 5
4-[5-[[4-[5-[Acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]-4-oxobutanoic acid
Reactant of Route 6
4-[5-[[4-[5-[Acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]-4-oxobutanoic acid

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